molecular formula C16H14N4OS2 B2989838 1,5-dimethyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1013771-46-4

1,5-dimethyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2989838
CAS No.: 1013771-46-4
M. Wt: 342.44
InChI Key: XANGLMJKANLDHH-UHFFFAOYSA-N
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Description

1,5-dimethyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-1H-pyrazole-3-carboxamide is a novel chemical entity designed for research applications, featuring a complex hybrid architecture that combines a pyrazole carboxamide with a thiochromeno-thiazole system. This integration creates a unique scaffold of significant interest in medicinal chemistry exploration. The core components of this molecule are recognized for their diverse pharmacological potential. The pyrazole moiety is a well-established pharmacophore in drug discovery, present in numerous compounds with a broad spectrum of reported activities, including anti-inflammatory, anticancer, and antimicrobial properties . The thiochromene ring system, a sulfur-containing heterocycle, has also gained considerable attention for its diverse biological activities. Recent scientific reviews highlight that thiochromene-based scaffolds have demonstrated promising antibacterial, antifungal, antiviral, and anticancer properties in research settings . The specific molecular modifications, such as the methyl groups on the pyrazole ring and its linkage via a carboxamide bridge to the fused thiochromeno-thiazole system, are likely to influence the compound's electronic distribution, lipophilicity, and overall interaction with biological targets. These characteristics are crucial for modulating properties like membrane permeability and target specificity . Researchers can leverage this compound as a key intermediate or lead structure for investigating new therapeutic agents, particularly in oncology and anti-infective research. It is supplied exclusively for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1,5-dimethyl-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS2/c1-9-7-11(19-20(9)2)15(21)18-16-17-14-10-5-3-4-6-12(10)22-8-13(14)23-16/h3-7H,8H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANGLMJKANLDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=NC3=C(S2)CSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the compound’s bioavailability.

Biological Activity

The compound 1,5-dimethyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-1H-pyrazole-3-carboxamide is a pyrazole derivative that has attracted attention due to its potential biological activities. This article reviews the available literature regarding its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships.

Chemical Structure

The compound features a complex structure characterized by a pyrazole ring fused with a thiochromeno-thiazole moiety. This unique configuration is believed to contribute to its biological properties.

Anticancer Activity

Studies have shown that derivatives of thiochromeno-thiazole exhibit significant anticancer activity. For instance, compounds structurally related to 1,5-dimethyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-1H-pyrazole-3-carboxamide have demonstrated cytotoxic effects against various cancer cell lines. The cytotoxic activity was assessed using the MTT assay, revealing IC50 values in the micromolar range (e.g., IC50 = 6.19 μM against cervical cancer cells) .

The mechanism underlying the anticancer effects of this compound appears to involve the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and subsequent apoptosis in cancer cells. The compound's interaction with key metabolic pathways in cancer cells disrupts homeostasis, thus promoting cell death .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by structural modifications. In particular:

  • Substituents on the pyrazole ring can significantly alter potency and selectivity against cancer cell lines.
  • Thiochromeno-thiazole moiety enhances the interaction with biological targets through allosteric modulation, as seen in related compounds that target trypanothione reductase in protozoan parasites .

Case Studies

A recent study synthesized a series of thiochromeno-thiazole derivatives and evaluated their anticancer properties. Among these, a compound similar to 1,5-dimethyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-1H-pyrazole-3-carboxamide exhibited significant cytotoxicity against leukemia and colon cancer cell lines, indicating its potential as an effective anticancer agent .

Data Summary

CompoundCell Line TestedIC50 (μM)Mechanism
1Jurkat (leukemia)5.76ROS generation
2HCT116 (colon)6.67Mitochondrial dysfunction
3HeLa (cervical)6.19Apoptosis induction

Comparison with Similar Compounds

Structural Variations in Heterocyclic Moieties

The target compound’s thiochromeno[4,3-d]thiazole group distinguishes it from other pyrazole carboxamides. Key analogs include:

Compound Name Heterocyclic Substituent Molecular Formula Molecular Weight Key Features Reference
4-Chloro-1,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide 4-methylthiazole C₁₀H₁₁ClN₄OS 270.74 Chloro substituent on pyrazole
4-Chloro-1,5-dimethyl-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide 5-methylpyridine C₁₂H₁₃ClN₄O 264.71 Pyridine ring; no sulfur atoms
N-(6-Methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-... Methoxybenzothiazole + morpholine C₂₁H₂₈N₆O₃S·HCl 493.42 Dual substitution; enhanced solubility

Key Observations :

  • Electron-deficient vs. Electron-rich Systems: The thiochromeno-thiazole group in the target compound likely exhibits stronger electron-withdrawing effects compared to pyridine or simple thiazole substituents, influencing reactivity and binding interactions.
  • Solubility: The morpholinopropyl group in improves water solubility, whereas the fused thiochromene ring may reduce solubility due to increased hydrophobicity.

Physicochemical Properties

  • Melting Points: Analogs with chloro substituents (e.g., 3a: 133–135°C ) exhibit higher melting points than non-halogenated derivatives, suggesting stronger intermolecular interactions.
  • Hydrogen Bonding : The carboxamide group facilitates N–H···O/N hydrogen bonds, while sulfur atoms in thiazole/thiochromene rings may engage in weaker C–H···S interactions .
  • Crystal Packing : Fused rings (e.g., thiochromene) likely promote dense packing, as observed in similar systems analyzed via Mercury CSD .

Q & A

Basic Question: What are the common synthetic routes for preparing 1,5-dimethyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-1H-pyrazole-3-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step protocols, starting with heterocyclic core formation. For example:

  • Step 1 : Condensation of 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with alkyl halides (e.g., RCH₂Cl) in DMF using K₂CO₃ as a base under room-temperature stirring (yields: 39–85%) .
  • Step 2 : Functionalization of the thiazole or thiochromene moiety via nucleophilic substitution or cyclization. For instance, Lawesson’s reagent can introduce thioamide groups, as seen in analogous thiazole derivatives .
    Key Parameters : Reaction time (6–24 h), solvent choice (DMF, ethanol), and stoichiometric ratios (1.1–1.2 eq of reagents) significantly influence yields .

Basic Question: What analytical techniques are essential for characterizing this compound and verifying its purity?

Methodological Answer:
Comprehensive characterization requires:

  • 1H/13C NMR : To confirm regiochemistry and substituent positions. For example, pyrazole protons resonate at δ 2.3–2.6 ppm (methyl groups), while thiazole protons appear at δ 7.1–8.2 ppm .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 331.39 for analogous pyrazole-thiazole hybrids) validate molecular weight .
  • HPLC : Purity ≥95% is standard, with retention times calibrated using reverse-phase C18 columns and acetonitrile/water gradients .
    Note : Melting points (e.g., 97–100°C for structurally related compounds) provide additional purity validation .

Advanced Question: How can molecular docking studies elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:
Docking simulations against biological targets (e.g., human dihydrofolate reductase, DHFR) can predict binding modes:

  • Software : AutoDock Vina or Schrödinger Suite for energy minimization and pose scoring .
  • Parameters : Docking scores (e.g., −9.2 kcal/mol for active analogs), hydrogen bond counts (2–4 interactions), and key residues (e.g., Leu22, Phe34 in DHFR) guide SAR optimization .
    Example : Modifying the thiochromene ring’s substituents may enhance hydrophobic interactions with enzyme pockets, as observed in pyrazole-thiazole hybrids .

Advanced Question: How do hydrogen bonding patterns in the crystal lattice influence physicochemical properties?

Methodological Answer:
X-ray crystallography and graph-set analysis (Etter’s rules) reveal intermolecular interactions:

  • Hydrogen Bonds : Directional N–H···O/S bonds stabilize crystal packing. For example, carboxamide groups form dimeric motifs via R₂²(8) patterns, affecting solubility and melting points .
  • Packing Efficiency : Tight π-π stacking (e.g., between thiazole and phenyl rings) correlates with higher thermal stability, as seen in analogs with melting points >250°C .

Advanced Question: What strategies optimize reaction conditions to mitigate low yields in multi-step syntheses?

Methodological Answer:
Yield optimization involves:

  • Catalysis : Triethylamine (TEA) or DMAP accelerates nucleophilic substitutions in thiazole formation (e.g., 80% yield for 5d in ethanol/TEA) .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol minimizes side reactions in cyclization steps .
  • Temperature Control : Room-temperature stirring for 6 h reduces decomposition in sensitive steps, whereas reflux (80°C) may improve cyclization kinetics .

Advanced Question: How do electronic effects of substituents impact the compound’s reactivity in further derivatization?

Methodological Answer:
Electron-withdrawing groups (EWGs) and donating groups (EDGs) influence reactivity:

  • EWGs (e.g., nitro, CF₃) : Activate thiazole rings for nucleophilic aromatic substitution, enabling functionalization at the 2-position .
  • EDGs (e.g., methyl, methoxy) : Enhance electron density on pyrazole, facilitating electrophilic substitutions (e.g., bromination at the 4-position) .
    Case Study : Chloroacetamide derivatives undergo SN2 reactions with amines, yielding secondary amides with >70% efficiency .

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